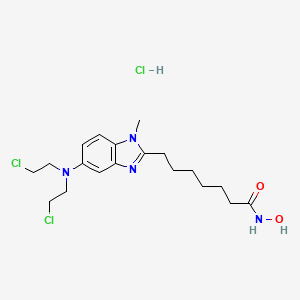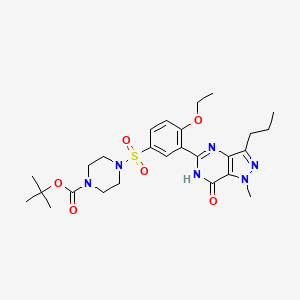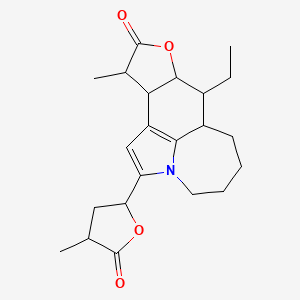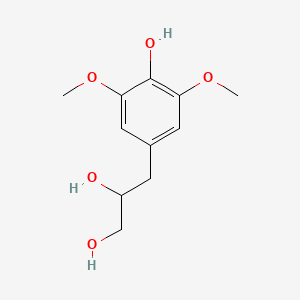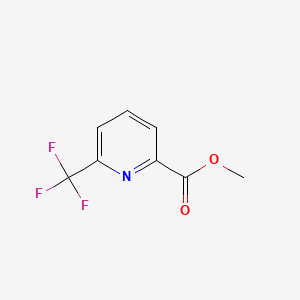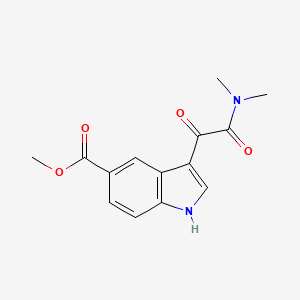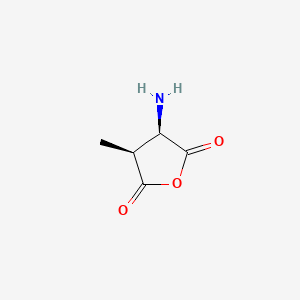
(S)-Naproxen-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Environmental Impact and Removal Methods
Naproxen Removal from Water :Naproxen, an anti-inflammatory pharmaceutical, undergoes chemical transformations when exposed to chlorine oxidation, a common treatment in water systems. The reaction products and their formation depend on the pH, chlorine dosage, and contact time. This study highlights the need for further research to identify the reaction products and understand the kinetics of naproxen chlorination in water treatment processes (Boyd et al., 2005).
Degradation of Naproxen :Advanced oxidation processes (AOPs) such as UV and VUV photolysis have been evaluated for their effectiveness in degrading naproxen in water. The study indicates that combining UV and VUV photolysis enhances the degradation efficiency, suggesting a promising method for eliminating naproxen from aquatic environments (Arany et al., 2013).
Pharmacological Interactions and Effects
Sulphation of Naproxen Metabolites :Research into the sulphation of o-desmethylnaproxen and related compounds by human cytosolic sulfotransferases (SULT) reveals variability in activity across different SULT isoforms. This study contributes to our understanding of naproxen's metabolism and its potential interactions with other compounds in the body (Falany et al., 2005).
Anti-Influenza Virus Activity :Naproxen has been shown to exhibit broad anti-influenza virus activity in mice by impeding the viral nucleoprotein nuclear export. This study demonstrates naproxen's potential as a multi-mechanistic anti-influenza therapeutic beyond its traditional use as an anti-inflammatory drug (Zheng et al., 2019).
Drug Delivery Systems
Microemulsion Systems for Naproxen :The design and characterization of microemulsion systems for naproxen aim to improve its topical delivery for treating conditions such as rheumatoid arthritis and osteoarthritis. These systems have been evaluated for their particle size, stability, and drug release profile, showcasing the potential for enhanced delivery of naproxen through the skin (Moghimipour et al., 2013).
Molecular Interaction Studies
Interaction with DNA :Naproxen has been found to intercalate with DNA and cause photocleavage through the generation of reactive oxygen species (ROS). This study provides insight into the molecular interactions of naproxen with DNA, which could have implications for its pharmacological effects and potential genotoxicity (Husain et al., 2013).
Mécanisme D'action
Target of Action
It’s worth noting that naproxen, a nonsteroidal anti-inflammatory drug (nsaid), primarily targets cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
As an nsaid, naproxen works by inhibiting the cox enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain.
Biochemical Pathways
Given that naproxen targets cox enzymes, it likely affects the arachidonic acid pathway, which is involved in the production of prostaglandins .
Pharmacokinetics
Pharmacokinetics generally involves the movement of a drug into, through, and out of the body, including its absorption, distribution, metabolism, and excretion .
Result of Action
By inhibiting the production of prostaglandins through the inhibition of cox enzymes, naproxen can reduce inflammation and pain .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Naproxen-d3 involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "deuterated acetic acid", "lithium aluminum deuteride", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "1. A mixture of 3-(trifluoromethyl)benzaldehyde, deuterated acetic acid, and lithium aluminum deuteride in dry ether is stirred at room temperature for several hours to yield the corresponding alcohol.", "2. The alcohol is then oxidized with sodium hydroxide and sulfuric acid to form the corresponding carboxylic acid.", "3. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "4. The acid chloride is then reacted with deuterated ethanol in the presence of sodium bicarbonate to yield the corresponding ester.", "5. The ester is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "6. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "7. The acid chloride is then reacted with deuterated ammonia in the presence of acetic anhydride to yield (S)-Naproxen-d3." ] } | |
Numéro CAS |
1094102-82-5 |
Nom du produit |
(S)-Naproxen-d3 |
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
233.281 |
Nom IUPAC |
(2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1/i2D3 |
Clé InChI |
CMWTZPSULFXXJA-IZTXOYSKSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Synonymes |
(S)-6-Methoxy-d3-α-methyl-2-naphthaleneacetic Acid; po-Naproxen-d3; Aproxen-d3; Bonyl-d3; CG 3117-d3; Diocodal-d3; Dysmenalgit-d3; Equiproxen-d3; Floginax-d3; Laraflex-d3; Laser-d3; MNPA-d3; Naixan-d3; Napren-d3; Naprium-d3; Naprius-d3; Naprosyn-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)
![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)

